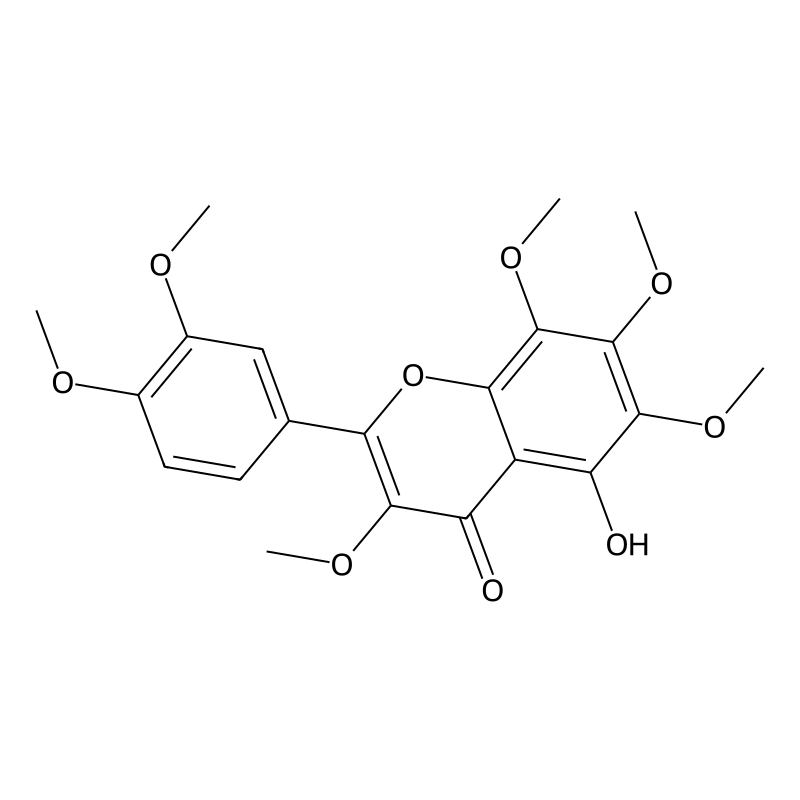

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is a polyhydroxyflavone belonging to the flavonoid class of compounds. It is characterized by the presence of multiple methoxy groups attached to its flavonoid backbone, specifically at positions 3, 6, 7, 8, 3', and 4'. This compound has been isolated from various natural sources, including the edible brown seaweed Hizikia fusiforme, which is known for its rich content of bioactive compounds .

The chemical formula for 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone is C21H22O9. Its structure features a chromone core with hydroxyl and methoxy substituents that contribute to its unique properties and biological activities.

- Hydroxylation: The presence of hydroxyl groups allows for potential further modifications via oxidation or reduction reactions.

- Methylation: The methoxy groups can participate in methylation reactions under specific conditions.

- Conjugation: This compound can form conjugates with other molecules through its reactive hydroxyl groups.

These reactions can lead to the formation of derivatives that may exhibit altered biological activities or enhanced solubility.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exhibits significant biological activities:

- Anti-inflammatory Effects: Studies have shown that this compound inhibits the production and expression of inflammatory mediators in lipopolysaccharide-stimulated macrophages. It achieves this by inactivating nuclear factor kappa B (NF-κB), a key regulator of inflammation .

- Anticancer Properties: The compound has demonstrated potent inhibitory effects on various cancer cell lines including human colon cancer cells and leukemia cells. It induces apoptosis through mechanisms involving reactive oxygen species production and DNA damage .

- Antioxidant Activity: Due to its polyphenolic structure, it exhibits antioxidant properties that help in scavenging free radicals.

The synthesis of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from Hizikia fusiforme using solvents such as ethanol or methanol. Subsequent purification can be done through chromatographic techniques.

- Chemical Synthesis: Laboratory synthesis may include multi-step organic reactions starting from simpler flavonoid precursors. Key steps often involve methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Biotransformation: Utilizing microorganisms or plant cell cultures to convert simpler flavonoids into more complex structures like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone.

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential therapeutic agent in treating various diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing chronic diseases.

- Cosmetics: The compound's antioxidant activity also positions it as an ingredient in cosmetic formulations aimed at skin protection.

Several compounds share structural similarities with 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxy-3',4'-dimethoxyflavone | Fewer methoxy groups | Exhibits lower anti-inflammatory activity |

| 5-Methoxyflavone | Single methoxy group | Less potent in anticancer activity compared to 5HHMF |

| 3-Hydroxy-5-methoxyflavone | Hydroxyl and single methoxy group | Different biological profile; less studied |

| 8-Hydroxy-3',4'-dimethoxyflavone | Hydroxyl at position 8 | Potentially different therapeutic applications |

The uniqueness of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone lies in its extensive methoxylation pattern which enhances its biological activity compared to other flavonoids with fewer substitutions. This structural characteristic contributes significantly to its potency against cancer and inflammation.

Citrus Species (Rutaceae Family)

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone represents a distinctive polymethoxyflavone that exhibits exclusive occurrence within the Citrus genus [1] [2]. This compound is found particularly in the peels of sweet orange (Citrus sinensis), where it constitutes one of the most abundant hydroxylated polymethoxyflavones in the peel oil [1]. Research has established that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been specifically identified in Citrus reticulata and is present in tangerine peel and citrus aurantium fruit rind [3] [4].

The biosynthetic pathway of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone in citrus species follows the flavone branch of the flavonoid biosynthetic pathway [5] [6]. The synthesis involves a complex series of enzymatic reactions beginning with chalcone synthase and chalcone isomerase, which produce flavanones from the phenylpropanoid pathway [7]. Flavone synthase enzymes, specifically flavone synthase type II members CitFNSII-1 and CitFNSII-2, catalyze the conversion of flavanones to corresponding flavones by introducing a carbon-carbon double bond between the 2-3 positions of the flavan skeleton [8].

Following flavone formation, extensive methylation modifications occur at multiple sites of the flavone skeleton through the action of O-methyltransferases. Three homologous genes, CreOMT3, CreOMT4, and CreOMT5, have been identified as crucial for polymethoxyflavone biosynthesis in citrus [6]. These encoded methyltransferases exhibit multisite O-methylation activities for hydroxyflavones, with CreOMT4 and CreOMT5 demonstrating the ability to O-methylate hydroxyflavones at the C3 position, representing a neofunctionalization that contributes to the genetic basis of polymethoxyflavone biosynthesis in mandarin-derived accessions [6].

The regulatory mechanism of flavonoid biosynthesis involves both structural and regulatory genes, with members of the AP2/ERF-ERF and MYB transcription factor families playing important roles [5]. Environmental factors significantly influence the biosynthetic pathway, with hetero-grafting demonstrating the ability to promote flavonoid accumulation in citrus peels during developmental stages [5].

Maclurodendron and Acronychia Genera

Maclurodendron porteri, a member of the Rutaceae family, has been confirmed as a natural source of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone [3] [9]. This species, locally known as merlimau, can reach heights of 20 meters and grows throughout lowland to lower montane forest environments [10] [11]. The compound has been isolated from this species and characterized through nuclear magnetic resonance spectroscopy and mass spectrometry techniques [10].

The Acronychia genus, also belonging to the Rutaceae family, represents another potential source within this plant family. Phytochemical investigations of Acronychia pedunculata have led to the isolation of various prenylated flavones and related compounds [12]. While specific documentation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone in Acronychia species requires further investigation, the phylogenetic relationship within the Rutaceae family suggests potential occurrence patterns across related genera [13].

The distribution of polymethoxyflavones across Rutaceae family members demonstrates taxonomic specificity, with certain structural characteristics appearing preferentially in particular genera [13]. The evolutionary analysis of Rutaceae indicates that flavone biosynthesis genes are highly conserved across family members, suggesting ancient origins for these biosynthetic capabilities [7].

Marine Macroalgae (Hizikia fusiforme)

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been isolated and characterized from the marine brown algae Hizikia fusiforme [14] [15] [16]. This edible brown seaweed species belongs to the Sargassaceae family and represents a distinct marine source of this compound outside the terrestrial Rutaceae family [17]. The isolation process from Hizikia fusiforme involved 80% ethanol extraction followed by successive fractionation using organic solvents including n-hexane, ethyl acetate, and n-butanol [16].

The compound was identified through comprehensive analytical techniques including electrospray ionization liquid chromatography mass spectrometry (ESI-LC/MS), which revealed a molecular ion peak at m/z 419 [M+H]+ [16]. Nuclear magnetic resonance spectroscopy analysis using both 1H NMR (500 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) confirmed the structural identity as 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone [16].

The biosynthetic pathway in marine algae likely differs significantly from terrestrial plant systems, representing an independent evolutionary development of this specific flavonoid structure. The aqueous fraction from the n-butanol fractionation step demonstrated high antioxidative activity, with the purified compound showing substantial biological activity [16]. This marine source provides evidence for convergent evolution in the production of this specific polymethoxyflavone structure across phylogenetically distant organisms.

Ecological and Phylogenetic Distribution Patterns

Tissue-Specific Accumulation in Plants

Tissue-specific accumulation patterns of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone demonstrate marked preferential distribution within citrus fruits. Polymethoxyflavones, including 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, accumulate preferentially in the flavedo (outer colored peel) compared to other fruit tissues [18]. Comprehensive metabolomic analysis of 62 citrus germplasms from five species revealed that while O-glycosylated flavonoids are abundant in all fruit tissues, polymethoxyflavones show distinct tissue-specific accumulation patterns [18].

The flavedo exhibits the largest differences from other tissues in metabolite levels, with Principal Component Analysis revealing significant tissue-specific variations [18]. Research demonstrates that the expression of CsCHI genes shows highest levels after the second physiological fruit-falling period in Citrus sinensis, with CsCHI1 and CsCHI3 being highly expressed at 50 days after flowering stage specifically in the albedo tissue [7]. The expression of flavonoid biosynthesis genes in citrus peel is consistently higher than in pulp tissue, particularly in common sweet orange varieties [7].

Developmental stage analysis reveals that CsCHI3 gene maintains high expression levels in both epicarp and juice sac tissues throughout all developmental periods [7]. The tissue-specific accumulation involves complex regulatory mechanisms, with chalcone-flavanone isomerase genes playing crucial roles in determining tissue-specific flavonoid profiles [7]. The differential expression patterns across tissues suggest specialized metabolic compartmentalization for polymethoxyflavone synthesis and accumulation.

Seasonal Variation in Production

Seasonal variation significantly influences the production and accumulation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and related polymethoxyflavones in citrus species. Research on harvest timing effects demonstrates that bioactive ingredient levels, including polymethoxyflavones, reach optimal concentrations during specific seasonal periods [19]. Citrus aurantium fruits harvested from June to early July exhibit the highest levels of bioactive ingredients, with concentrations ranging from 0.03 ± 0.01 to 116.26 ± 40.20 grams per kilogram dry weight [19].

Ultraviolet irradiation studies reveal pronounced seasonal effects on polymethoxyflavone content. Ultraviolet-C treatment produces the greatest impact on polymethoxyflavone accumulation earlier in the growing season, with effects diminishing toward harvest time [20]. In Ohta Ponkan fruits harvested during August and September, ultraviolet-C irradiation significantly increases nobiletin content, while fruits harvested from October to December show no response to such treatment [20]. Tachibana fruits harvested from July to September demonstrate enhanced polymethoxyflavone content following ultraviolet irradiation [20].

The developmental progression shows distinct temporal patterns in polymethoxyflavone accumulation. Mandarin fruit initially accumulates higher levels of polymethoxyflavones from 60 to 120 days after flowering, followed by a sharp decrease at 150 days after flowering, then stabilization at relatively constant levels [21] [8]. The transcript levels of flavone synthase genes CitFNSII-1 and CitFNSII-2 exhibit corresponding temporal patterns, with CitFNSII-2 expression aligning more closely with polymethoxyflavone accumulation patterns [8].

Environmental factors including light intensity, temperature, and pH significantly influence seasonal production patterns [22]. The synthesis of flavonoids demonstrates optimal conditions at weakly acidic pH values around 6.0, while extreme acidic conditions (pH 2.0) reduce flavonoid content [22]. These seasonal and environmental variations provide critical information for optimizing harvest timing to maximize 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone content in commercial applications.

Solvent Optimization Strategies

Sequential Extraction Protocols represent the most widely adopted approach for isolating 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from natural sources. The primary extraction methodology involves an initial 80% ethanol extraction phase, which serves as the foundation for subsequent fractionation procedures [1]. This ethanolic extraction provides optimal balance between polarity and extraction efficiency, facilitating the dissolution of polymethoxyflavones while minimizing interference from highly polar plant constituents.

The successive fractionation protocol employs a carefully orchestrated sequence of organic solvents with increasing polarity. The process initiates with n-hexane partitioning, which effectively removes non-polar lipids, waxes, and hydrocarbon constituents that could interfere with subsequent purification steps [1]. Following hexane treatment, ethyl acetate fractionation concentrates compounds of intermediate polarity, including many flavonoid glycosides and less methylated flavonoids.

Critical Solvent Selection Parameters demonstrate that n-butanol fractionation represents the most crucial step in the isolation sequence. The n-butanol fraction consistently exhibits the highest antioxidative activity and contains the greatest concentration of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone [1]. The aqueous portion remaining after n-butanol extraction, while showing significant biological activity, contains primarily highly polar glycosylated compounds and inorganic constituents.

Advanced Optimization Studies have demonstrated that solvent ratio modifications can significantly enhance extraction efficiency. Optimized conditions utilizing ethanol concentrations between 70-85% provide maximum yield while maintaining selectivity for polymethoxyflavones [2]. Temperature control during extraction proves critical, with elevated temperatures potentially causing degradation of thermolabile methoxy groups through acid-catalyzed or enzymatic demethylation pathways [3] [4].

Innovative Extraction Approaches include the development of deep eutectic solvent systems for flavonoid isolation. Recent investigations have explored choline chloride-based deep eutectic solvents combined with microwave-assisted extraction, demonstrating superior extraction efficiency compared to conventional organic solvents [2]. These green chemistry approaches offer environmental advantages while maintaining high selectivity for target compounds.

Preparative High Performance Liquid Chromatography Protocols

Reverse-Phase Preparative HPLC represents the gold standard for final purification of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. Optimized protocols utilize XBridge C18 columns (19 × 250 mm, 5 μm particle size) operated under carefully controlled gradient conditions [5] [6]. The mobile phase system employs acetonitrile-water with 0.1% formic acid, providing both adequate retention and peak resolution for polymethoxyflavone separation.

Gradient Optimization Parameters follow a precisely controlled elution profile: initial conditions of 18-30% acetonitrile over 6 minutes, followed by 30-42% acetonitrile from 6-35 minutes, and final elution at 42-60% acetonitrile from 35-45 minutes [5]. This gradient design ensures optimal separation of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from structurally related polymethoxyflavones while maintaining reasonable analysis times.

Mass Spectrometry-Guided Collection protocols incorporate online mass spectrometric detection to ensure accurate fraction collection [5] [6]. The target compound exhibits a characteristic molecular ion peak at m/z 419 [M+H]+ in positive ionization mode, providing definitive identification during preparative runs [1]. Flow rates of 20 mL/min represent optimal balance between resolution and throughput for preparative applications.

High-Sensitivity Detection Methods have been developed specifically for polymethoxyflavone analysis. Electrochemical detection coupled with reverse-phase HPLC demonstrates exceptional sensitivity, achieving limits of detection between 0.65-1.8 ng/mL [7]. This represents over 160-fold improvement in sensitivity compared to conventional ultraviolet detection methods, enabling detection and quantification of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone in complex biological matrices.

Pre-purification Strategies utilizing macroporous adsorptive resins significantly enhance preparative HPLC efficiency. HPD 300 resin treatment effectively removes water-soluble pigments, sugars, and flavanones, increasing polymethoxyflavone content by approximately 18.74-fold [5]. This pre-enrichment step reduces column loading and extends stationary phase lifetime while improving separation resolution.

Countercurrent Chromatography Applications

High-Speed Countercurrent Chromatography (HSCCC) provides exceptional separation capabilities for polymethoxyflavones without requiring solid stationary phases. The optimal solvent system for 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone isolation consists of petroleum ether-ethyl acetate-methanol-water in a 5:5:4.8:5 volume ratio [8]. This quaternary solvent system provides ideal partition coefficients for polymethoxyflavone separation.

Operational Parameters require precise control for optimal performance. Rotation speeds of 800 rpm ensure stable liquid-liquid partition while maintaining adequate retention of the stationary phase [8]. The lower aqueous phase serves as the mobile phase at flow rates of 2.0 mL/min, providing optimal balance between resolution and analysis time. Sample loading capacity reaches 200 mg per analytical run without significant loss of resolution.

Remarkable Purification Results demonstrate the effectiveness of HSCCC for polymethoxyflavone isolation. From 4.0 g of crude Murraya exotica extract, the method successfully isolated 84.36 mg of 5-Hydroxy-6,7,8,3',4',5'-hexamethoxyflavone with purities exceeding 95% [8]. Additionally, related compounds including 5-Hydroxy-6,7,3',4'-tetramethoxyflavone (107.68 mg) and 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone (215.54 mg) were simultaneously purified.

Advanced CCC Applications include the development of elution-extrusion countercurrent chromatography for improved separation of closely related polymethoxyflavones [9]. This technique allows stepwise optimization of partition coefficients during separation, enabling resolution of compounds with very similar distribution ratios. Flow rate programming, where mobile phase velocity increases from 1.0 to 2.0 mL/min after 110 minutes, facilitates elution of strongly retained compounds [9].

Analytical Validation Protocols employ high-performance liquid chromatography with photodiode array detection for purity confirmation. Compounds isolated by HSCCC are analyzed using Lichrospher C18 columns with acetonitrile-methanol-water-acetic acid mobile phases [9]. Nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation of isolated compounds.

Synthetic Chemistry Approaches

Selective Demethylation of Precursor Polymethoxyflavones

Strategic Demethylation Methodologies represent the most direct synthetic approach to 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from fully methylated precursors. Comprehensive studies have demonstrated that polymethoxyflavone demethylation follows predictable regioselectivity patterns, with the C-5 position showing highest susceptibility to cleavage due to neighboring group participation from the C-4 carbonyl [10] [11].

Hydrobromic Acid Protocols provide the most reliable method for controlled sequential demethylation. Treatment of fully methylated precursors with 30% hydrobromic acid in acetic acid at 100°C enables stepwise removal of methoxy groups [10]. The reaction proceeds through well-defined intermediates, with initial demethylation occurring at the C-5 position, followed by C-6 and C-3' positions in a time-dependent manner requiring approximately 50 hours for completion.

Lewis Acid-Mediated Demethylation offers alternative approaches with different selectivity profiles. Aluminum trichloride, boron trichloride, and magnesium bromide etherate demonstrate varying degrees of selectivity for different methoxy positions [10] [11]. Aluminum trichloride shows particular preference for C-5 demethylation, while boron trichloride exhibits broader reactivity patterns affecting multiple positions simultaneously.

Enzymatic Demethylation Pathways provide highly selective biotransformation routes. Human gut bacterium Blautia sp. MRG-PMF1 demonstrates remarkable regioselectivity, following the order C-7 > C-4' ≈ C-3' for methoxy group removal [12] [11]. This biological approach offers exceptional selectivity but requires specialized fermentation conditions and extended reaction times.

Mechanistic Understanding reveals that demethylation proceeds through different pathways depending on reaction conditions. Acid-catalyzed hydrolysis involves protonation of methoxy oxygen followed by nucleophilic attack by water, while Lewis acid mechanisms involve coordination to methoxy oxygen with subsequent cleavage [3] [4]. Understanding these mechanisms enables rational optimization of reaction conditions for desired selectivity patterns.

Regioselective Bromination-Methylation Sequences

Innovative Halogenation Strategies provide powerful synthetic tools for polymethoxyflavone construction through regioselective functionalization followed by methylation. Recent developments in flavonoid bromination utilize α,β-dibromohydrocinnamic acid as a mild and selective brominating agent, enabling precise placement of halogen substituents [13] [14].

Regioselective Bromination Protocols demonstrate exceptional selectivity when applied to protected flavonoid substrates. N-Bromosuccinimide (NBS) bromination of quercetin derivatives protected at the 5-OH and 7-OH positions achieves high regioselectivity for C-6 or C-8 substitution depending on substrate saturation patterns [13]. This methodology provides access to brominated intermediates suitable for subsequent methylation reactions.

Advanced Methylation Procedures following bromination utilize diverse coupling strategies. Ullmann-type coupling reactions with copper catalysis enable efficient installation of methoxy groups at brominated positions [15]. The use of sodium methoxide with copper(I) chloride catalysis provides practical access to polymethoxylated aromatics from polyhalogenated precursors under mild conditions.

Electrochemical Bromination Approaches offer environmentally benign alternatives to traditional halogenation methods. Medium-dependent regioselectivity in electrochemical bromination using ammonium bromide demonstrates solvent-controlled selectivity patterns [16]. Methanol favors formation of specific regioisomers, while acetonitrile-water mixtures provide alternative selectivity profiles.

Synthetic Sequence Optimization involves careful orchestration of protection, halogenation, and methylation steps. Optimal sequences typically employ orthogonal protecting group strategies, enabling selective functionalization of specific positions while maintaining other reactive sites in protected forms [17]. These approaches provide synthetic access to polymethoxyflavones that may be difficult to obtain from natural sources.

Solid-Phase Synthesis Innovations

Solid-Phase Methodologies represent frontier approaches for automated polymethoxyflavone synthesis. These strategies adapt established peptide synthesis protocols to small molecule construction, enabling iterative assembly of complex methylation patterns through solid-supported chemistry [18] [19].

Selenium-Bound Resin Systems have been specifically developed for flavonoid synthesis applications. Lewis acid-catalyzed solid-phase protocols utilize selenium-functionalized polystyrene resins to facilitate cyclization reactions leading to flavone formation [19]. These systems provide advantages in terms of reaction monitoring, purification, and automation compared to solution-phase methods.

Polymer-Supported Catalyst Systems enable development of heterogeneous catalytic processes for flavone synthesis. Phenanthroline-functionalized porous organic polymer-supported palladium catalysts demonstrate exceptional efficiency for oxidative condensation reactions yielding flavones [20]. These systems achieve yields up to 98% while maintaining excellent recyclability and substrate scope.

Automated Synthesis Platforms adapt solid-phase peptide synthesis instrumentation for small molecule applications. These systems enable combinatorial synthesis approaches, generating libraries of polymethoxyflavone analogs through systematic variation of methylation patterns [21]. Automated platforms provide consistent reaction conditions, reduce human error, and enable parallel synthesis of multiple analogs.

Resin Selection and Optimization requires careful consideration of compatibility with flavonoid chemistry. Polystyrene-divinylbenzene resins with appropriate linker chemistries provide optimal performance for most applications [22]. Linker selection must accommodate the specific chemical transformations required while enabling efficient product cleavage under conditions compatible with sensitive methoxy functionalities.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Wang X, Xia M. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, a polymethoxyflavone, exerts antitumor effect on PI3K/Akt signaling pathway in human gastric cancer cell BGC-7901. J Recept Signal Transduct Res. 2016 Oct;36(5):471-7. doi: 10.3109/10799893.2015.1122046. Epub 2015 Dec 16. PubMed PMID: 26671739.

3: Wu CH, Hong BH, Ho CT, Yen GC. Targeting cancer stem cells in breast cancer: potential anticancer properties of 6-shogaol and pterostilbene. J Agric Food Chem. 2015 Mar 11;63(9):2432-41. doi: 10.1021/acs.jafc.5b00002. Epub 2015 Feb 25. PubMed PMID: 25686711.

4: Kim MJ, Lee HH, Jeong JW, Seo MJ, Kang BW, Park JU, Kim KS, Cho YS, Seo KI, Kim GY, Kim JI, Choi YH, Jeong YK. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Mol Med Rep. 2014 Apr;9(4):1197-203. doi: 10.3892/mmr.2014.1922. Epub 2014 Jan 28. PubMed PMID: 24481726.

5: Kang CH, Kim MJ, Seo MJ, Choi YH, Jo WS, Lee KT, Jeong YK, Kim GY. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction. Food Chem Toxicol. 2013 Jul;57:119-25. doi: 10.1016/j.fct.2013.03.019. Epub 2013 Mar 29. PubMed PMID: 23542513.

6: Kou MC, Fu SH, Yen JH, Weng CY, Li S, Ho CT, Wu MJ. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Food Funct. 2013 Apr 25;4(4):602-9. doi: 10.1039/c3fo30301b. Epub 2013 Jan 31. PubMed PMID: 23370792.

7: Kim MJ, Lee HH, Seo MJ, Kang BW, Park JU, Kim KS, Kim GY, Joo WH, Choi YH, Cho YS, Jeong YK. Identification of 5-hydroxy-3,6,7,8,3´,4´-hexamethoxyflavone from Hizikia fusiforme involved in the induction of the apoptosis mediators in human AGS carcinoma cells. J Microbiol Biotechnol. 2012 Dec;22(12):1665-72. PubMed PMID: 23221529.

8: Lai HC, Wu MJ, Chen PY, Sheu TT, Chiu SP, Lin MH, Ho CT, Yen JH. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One. 2011;6(11):e28280. doi: 10.1371/journal.pone.0028280. Epub 2011 Nov 29. PubMed PMID: 22140566; PubMed Central PMCID: PMC3226691.

9: Hamdan D, El-Readi MZ, Tahrani A, Herrmann F, Kaufmann D, Farrag N, El-Shazly A, Wink M. Chemical composition and biological activity of Citrus jambhiri Lush. Food Chem. 2011 Jul 15;127(2):394-403. doi: 10.1016/j.foodchem.2010.12.129. Epub 2011 Jan 8. PubMed PMID: 23140678.

10: Qiu P, Guan H, Dong P, Guo S, Zheng J, Li S, Chen Y, Ho CT, Pan MH, McClements DJ, Xiao H. The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells. Mol Nutr Food Res. 2011 Oct;55(10):1523-32. doi: 10.1002/mnfr.201100070. Epub 2011 Jun 6. PubMed PMID: 21648071; PubMed Central PMCID: PMC3449327.

11: Qiu P, Guan H, Dong P, Li S, Ho CT, Pan MH, McClements DJ, Xiao H. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones. Mol Nutr Food Res. 2011 Apr;55(4):613-22. doi: 10.1002/mnfr.201000269. Epub 2010 Nov 23. PubMed PMID: 21462329; PubMed Central PMCID: PMC3139001.

12: Qiu P, Dong P, Guan H, Li S, Ho CT, Pan MH, McClements DJ, Xiao H. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Mol Nutr Food Res. 2010 Jul;54 Suppl 2:S244-52. doi: 10.1002/mnfr.200900605. PubMed PMID: 20397199.

13: Li S, Wang Y, Wang Z, Xiao H, Lo CY, Rawson N, Ho CT. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Biomed Chromatogr. 2010 Aug;24(8):838-45. doi: 10.1002/bmc.1372. PubMed PMID: 20033889.

14: Dong P, Qiu P, Zhu Y, Li S, Ho CT, McClements DJ, Xiao H. Simultaneous determination of four 5-hydroxy polymethoxyflavones by reversed-phase high performance liquid chromatography with electrochemical detection. J Chromatogr A. 2010 Jan 29;1217(5):642-7. doi: 10.1016/j.chroma.2009.11.097. Epub 2009 Dec 4. PubMed PMID: 20022018.

15: Sergeev IN, Li S, Ho CT, Rawson NE, Dushenkov S. Polymethoxyflavones activate Ca2+-dependent apoptotic targets in adipocytes. J Agric Food Chem. 2009 Jul 8;57(13):5771-6. doi: 10.1021/jf901071k. PubMed PMID: 19522510.

16: Xiao H, Yang CS, Li S, Jin H, Ho CT, Patel T. Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis. Mol Nutr Food Res. 2009 Mar;53(3):398-406. doi: 10.1002/mnfr.200800057. PubMed PMID: 19065586.

17: Lai CS, Li S, Chai CY, Lo CY, Ho CT, Wang YJ, Pan MH. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis. 2007 Dec;28(12):2581-8. Epub 2007 Oct 24. PubMed PMID: 17962218.

18: Pan MH, Lai YS, Lai CS, Wang YJ, Li S, Lo CY, Dushenkov S, Ho CT. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells. J Agric Food Chem. 2007 Jun 27;55(13):5081-91. Epub 2007 May 31. PubMed PMID: 17536822.

19: Li S, Pan MH, Lai CS, Lo CY, Dushenkov S, Ho CT. Isolation and syntheses of polymethoxyflavones and hydroxylated polymethoxyflavones as inhibitors of HL-60 cell lines. Bioorg Med Chem. 2007 May 15;15(10):3381-9. Epub 2007 Mar 13. PubMed PMID: 17391969.

20: Sergeev IN, Li S, Colby J, Ho CT, Dushenkov S. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells. Life Sci. 2006 Dec 23;80(3):245-53. Epub 2006 Sep 15. PubMed PMID: 17046027.